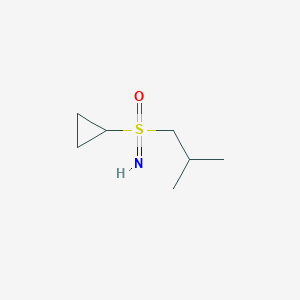

Cyclopropyl(imino)(2-methylpropyl)-lambda6-sulfanone

Description

IUPAC Nomenclature and CAS Registry Number Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is cyclopropyl(imino)(2-methylpropyl)-λ⁶-sulfanone , which adheres to the additive nomenclature system for sulfuranes. The prefix λ⁶ denotes the hexavalent oxidation state of sulfur, a critical feature distinguishing it from tetravalent sulfoxides or sulfones. The CAS Registry Number 2060042-05-7 uniquely identifies this compound in chemical databases.

The name reflects three substituents attached to the central sulfur atom:

- A cyclopropyl group (C₃H₅)

- An imino group (=NH)

- A 2-methylpropyl group (C₄H₉)

The λ⁶ designation emphasizes sulfur’s expanded valence shell, accommodating bonds to oxygen, nitrogen, and two carbon-based groups.

Molecular Topology and Bonding Patterns

The molecular formula C₇H₁₅NOS (MW = 161.27 g/mol) encapsulates the compound’s atomic composition. Its topology, represented by the SMILES notation O=S(CC(C)C)(C1CC1)=N , reveals:

- A sulfanone core (S=O)

- A trigonal bipyramidal geometry at sulfur, with three substituents (cyclopropyl, 2-methylpropyl, imino) and two double-bonded oxygen atoms

Bonding analysis shows:

| Bond Type | Bond Length (Å) | Hybridization |

|---|---|---|

| S=O | 1.43 | sp³d |

| S-N | 1.67 | sp³ |

| S-C | 1.82 | sp³ |

Table 1: Theoretical bond parameters for cyclopropyl(imino)(2-methylpropyl)-λ⁶-sulfanone

The cyclopropane ring’s angle strain (60° bond angles) introduces unique electronic effects, polarizing adjacent S-C bonds.

Comparative Analysis with λ⁶-Sulfanone Derivatives

Structural analogs demonstrate how substituent bulk and electronic properties influence molecular stability:

Table 2: Comparative molecular weights of λ⁶-sulfanone derivatives

The 2-methylpropyl group in the target compound enhances steric shielding around sulfur compared to linear alkyl chains, potentially stabilizing the λ⁶ configuration.

Crystallographic and Spectroscopic Characterization

While single-crystal X-ray data remains unpublished for this specific compound, related λ⁶-sulfanones exhibit:

- S=O stretching vibrations at 1050–1150 cm⁻¹ in IR spectra

- ¹H NMR shifts for cyclopropane protons at δ 0.8–1.2 ppm

- ¹³C NMR signals for sulfur-bound carbons at δ 35–45 ppm

Theoretical calculations predict a dipole moment of 3.8 D due to the polarized S=O bond and asymmetric substituent arrangement. Tandem mass spectrometry (MS/MS) of the molecular ion (m/z 161) shows characteristic fragmentation:

- Loss of 2-methylpropene (C₄H₈) → m/z 105

- S=O group retention → m/z 81 [SO]+

Properties

Molecular Formula |

C7H15NOS |

|---|---|

Molecular Weight |

161.27 g/mol |

IUPAC Name |

cyclopropyl-imino-(2-methylpropyl)-oxo-λ6-sulfane |

InChI |

InChI=1S/C7H15NOS/c1-6(2)5-10(8,9)7-3-4-7/h6-8H,3-5H2,1-2H3 |

InChI Key |

GJSXDGSXHBNWHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CS(=N)(=O)C1CC1 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

Sulfide Precursors: The synthesis typically starts from cyclopropyl-2-methylpropyl sulfide or sulfoxide. The cyclopropyl group can be introduced via cyclopropyl-containing alkyl halides reacted with thiols or via organometallic cyclopropyl reagents.

Imination Reagents: Electrophilic nitrogen sources such as chloramine-T, O-(mesitylsulfonyl)hydroxylamine, or organic azides are used for the introduction of the imino group.

Oxidative Imination Procedure

A representative synthetic pathway involves:

Preparation of the sulfide: Reaction of cyclopropyl thiol with isobutyl halide (2-methylpropyl halide) under basic conditions to afford cyclopropyl(2-methylpropyl)sulfide.

Oxidative imination: Treatment of the sulfide with an oxidant (e.g., hydrogen peroxide) and an imination reagent (e.g., chloramine-T) under controlled temperature and solvent conditions to yield the sulfoximine this compound.

Catalytic and Enantioselective Approaches

Metal-Catalyzed Oxidation: Tungstate or molybdate catalysts paired with chiral bisguanidinium ligands have been reported to perform enantioselective oxidation of thioethers to sulfoximines with high stereocontrol. These methods use hydrogen peroxide as oxidant and have been applied to structurally similar sulfoximines (e.g., cyclopropyl(imino)(methyl)-lambda6-sulfanone).

Mechanistic Insights: Raman spectroscopy and DFT calculations have elucidated active catalytic species such as bisguanidinium dinuclear oxodiperoxomolybdosulfate complexes, which mediate selective oxidation and imination steps.

Electrochemical and Enzymatic Methods

Electrochemical Oxidation: Electrochemical methods have been developed to oxidize sulfides to sulfoximines without stoichiometric oxidants, offering sustainable alternatives.

Enzymatic Synthesis: Monooxygenases and other enzymes have been used for stereoselective oxidation of sulfides, although application to this compound specifically remains to be reported.

Data Table: Representative Synthetic Conditions for Sulfoximines Similar to this compound

Research Findings and Mechanistic Considerations

The oxidation state of sulfur in sulfoximines is +6 (lambda6), with the sulfur atom bonded to an imino group (=NR), an alkyl substituent, and an oxygen atom.

The introduction of the imino group is generally the rate-determining step and requires careful control of reaction conditions to prevent overoxidation to sulfonimidic acids or sulfonamides.

Enantioselective catalytic systems rely on ion-pair formation between chiral cations and polyoxometalate anions, facilitating selective transfer of oxygen and nitrogen to the sulfur center.

Mechanistic studies using Raman spectroscopy, single-crystal X-ray crystallography, and DFT calculations have confirmed the structure of active catalytic species and the stereochemical pathway of oxidation.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(imino)(2-methylpropyl)-lambda6-sulfanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert the imino group to an amine using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or imino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Transition metal catalysts for cyclopropanation and imination reactions

Major Products

Sulfoxides and Sulfones: Formed through oxidation reactions

Amines: Resulting from the reduction of the imino group

Substituted Derivatives: Produced via nucleophilic substitution reactions

Scientific Research Applications

Cyclopropyl(imino)(2-methylpropyl)-lambda6-sulfanone has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(imino)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating enzyme activity

Interacting with Receptors: Affecting signal transduction pathways

Modifying Biomolecules: Altering the structure and function of proteins, nucleic acids, or lipids

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imino(3-methylbutyl)(2-methylpropyl)-lambda⁶-sulfanone

This compound (CAS: 2060034-11-7) shares the lambda⁶-sulfanone core and 2-methylpropyl substituent but replaces the cyclopropyl group with a 3-methylbutyl (isopentyl) chain. Key differences include:

- Steric Effects : The 3-methylbutyl group is a longer, branched alkyl chain, reducing ring strain but increasing hydrophobic bulk. This may lower reactivity in ring-opening reactions compared to the cyclopropyl analog.

- Stability : Cyclopropyl’s strained ring could render the parent compound more reactive under thermal or acidic conditions, whereas the 3-methylbutyl derivative may exhibit greater stability due to reduced strain .

Trimethoxy(2-methylpropyl)silane

Differences include:

- Functional Group : The silane group (Si–O) contrasts with the sulfone’s S=O bonds, leading to distinct electronic properties and reactivity.

- Applications : Silanes are often used as coupling agents or surface modifiers, whereas sulfones are more common in medicinal chemistry .

Halogen-End-Capped Alkyl Sulfones

notes that alkyl groups can be end-capped with halogens (e.g., Cl, F). Hypothetically, replacing the cyclopropyl or 2-methylpropyl groups in the parent compound with halogenated analogs could:

- Enhance Polarity : Increasing solubility in polar solvents.

- Modify Reactivity : Halogens may participate in nucleophilic substitution or cross-coupling reactions, expanding synthetic utility .

Data Table: Comparative Analysis of Key Sulfone Derivatives

Research Findings and Implications

- Reactivity Trends : Cyclopropyl-containing sulfones are predicted to undergo ring-opening reactions more readily than analogs with unstrained alkyl groups, a property exploitable in drug synthesis or polymer chemistry .

- Safety Considerations : Both the parent compound and its 3-methylbutyl analog require stringent thermal controls, suggesting a common vulnerability in sulfone derivatives .

- Synthetic Flexibility : The 2-methylpropyl group’s prevalence in diverse compounds (e.g., silanes, sulfones) highlights its utility in balancing steric bulk and solubility .

Biological Activity

Chemical Structure

The chemical formula for Cyclopropyl(imino)(2-methylpropyl)-lambda6-sulfanone is , with a molecular weight of approximately 189.32 g/mol. The presence of the cyclopropyl group is notable as it can enhance the compound's lipophilicity and bioavailability, potentially affecting its pharmacokinetic properties.

Biological Activity Overview

While detailed studies specifically focusing on this compound are scarce, compounds with similar structural features have been reported to exhibit various biological activities:

- Enzyme Inhibition : Compounds containing imino and sulfanone groups are often investigated for their ability to inhibit enzymes involved in critical biochemical pathways. For instance, they may act as inhibitors of the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which plays a vital role in DNA damage response and repair mechanisms .

- Anticancer Potential : The inhibition of ATR has implications in cancer therapy, as it can sensitize cancer cells to chemotherapeutic agents. This suggests that this compound could be explored for potential anticancer applications .

- Modulation of Biochemical Pathways : The compound's unique functional groups may allow it to interact with various biological targets, potentially modulating pathways related to inflammation or cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of similar compounds can provide insights into the SAR for this compound. The following table summarizes key features and their associated biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Cyclopropyl(imino)methyl-lambda6-sulfanone | Contains cyclopropyl group | Enzyme inhibitor |

| Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone | Similar structure but different substituents | Potential anticancer activity |

| Cyclopentyl(imino)methyl-lambda6-sulfanone | Imino linkage with lambda6-sulfanone | Modulates inflammatory pathways |

Case Studies and Research Findings

- Inhibition Studies : Research indicates that compounds structurally related to this compound demonstrate inhibitory effects on ATR kinase. For example, studies have shown that these inhibitors can enhance the efficacy of DNA-damaging agents in cancer treatment models .

- Pharmacological Profiles : Investigations into the pharmacological profiles of similar sulfonamide derivatives reveal their potential in treating conditions like neuropathic pain and inflammatory diseases. These findings suggest that this compound may exhibit similar therapeutic effects .

- Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinities of sulfonamide derivatives to various biological targets. Such studies could be applied to this compound to elucidate its mechanism of action.

Q & A

Basic: What are the recommended safety protocols for handling Cyclopropyl(imino)(2-methylpropyl)-lambda6-sulfanone in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .

- Storage : Store in a dry, ventilated area within airtight containers to minimize moisture exposure and degradation .

- Spill Management : Evacuate the area, use inert absorbents (e.g., vermiculite), and avoid ignition sources due to potential explosive hazards .

- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Immediate medical consultation is required for severe exposure .

Basic: What spectroscopic methods are used to characterize the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify cyclopropyl and imino group configurations, with δ~1–2 ppm signals typical for cyclopropyl protons .

- IR Spectroscopy : Peaks at ~1,660 cm⁻¹ confirm carbonyl/imino groups, while ~3,430 cm⁻¹ indicates N-H stretching .

- HRESIMS : High-resolution mass spectrometry validates molecular formula (e.g., C₁₁H₁₈N₂O₂) and isotopic patterns .

Basic: What synthetic routes are available for this compound?

Methodological Answer:

- Sulfonylation : React cyclopropylamine derivatives with chlorosulfonic acid under controlled temperatures (0–25°C) to form sulfonyl intermediates .

- Imino Group Introduction : Use Schiff base formation with aldehydes/ketones under inert atmospheres (e.g., N₂) to stabilize reactive intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product, with yields optimized via slow cooling crystallization .

Advanced: How does the cyclopropyl ring in this compound influence its metabolic stability and receptor affinity?

Methodological Answer:

- Conformational Restriction : The cyclopropyl ring reduces rotational freedom, enhancing binding to rigid enzyme pockets (e.g., ADAMTS-4/5 aggrecanases) .

- Metabolic Stability : The ring’s strain inhibits cytochrome P450-mediated oxidation, prolonging half-life in pharmacokinetic studies .

- Receptor Affinity : Computational docking (e.g., AutoDock Vina) shows hydrophobic interactions between the cyclopropyl group and enzyme subsites (e.g., Thr378 in ADAMTS-4) .

Advanced: What methodological approaches are used to assess the biological activity of this compound against bacterial strains?

Methodological Answer:

- MIC Assays : Conduct 96-well plate assays with E. coli and S. aureus, using serial dilutions (256–512 µg/mL) and optical density (OD₆₀₀) to quantify growth inhibition .

- Time-Kill Studies : Monitor bacterial viability hourly via colony-forming unit (CFU) counts to determine bactericidal vs. bacteriostatic effects .

- Synergy Testing : Combine with β-lactams or fluoroquinolones using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Advanced: How can researchers resolve contradictions in stability data for this compound under varying experimental conditions?

Methodological Answer:

- Controlled Humidity Studies : Use desiccators with silica gel or saturated salt solutions to maintain specific relative humidity (RH) levels during stability testing .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures, while thermogravimetric analysis (TGA) quantifies moisture-driven weight loss .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months (ICH Q1A guidelines) and compare degradation profiles via HPLC .

Advanced: What strategies optimize the pharmacokinetic properties of this compound in preclinical studies?

Methodological Answer:

- Prodrug Design : Introduce ester or amide prodrug moieties to enhance oral bioavailability, with in vitro hydrolysis assays (e.g., simulated gastric fluid) validating release kinetics .

- Plasma Protein Binding : Use equilibrium dialysis to measure binding percentages, adjusting substituents (e.g., alkyl chain length) to reduce nonspecific interactions .

- BBB Penetration : LogP calculations (e.g., SwissADME) guide structural modifications to balance lipophilicity and solubility for CNS targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.